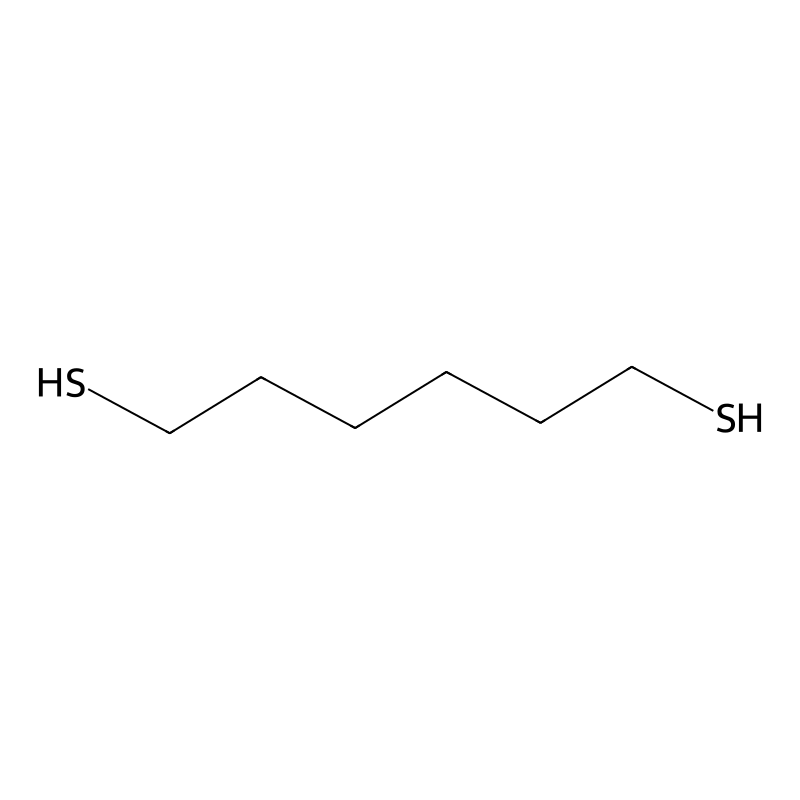

1,6-Hexanedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Self-Assembled Monolayers (SAMs)

1,6-Hexanedithiol is widely used in the creation of self-assembled monolayers (SAMs) on various metal surfaces []. SAMs are ordered, single-molecule-thick films that form spontaneously due to the strong interaction between the thiol (-SH) groups of 1,6-hexanedithiol and the metal surface []. These SAMs can be used to tailor the surface properties of metals for various applications, such as:

- Modifying surface wettability: SAMs can be used to make metal surfaces hydrophilic (water-loving) or hydrophobic (water-repelling) [].

- Preventing corrosion: SAMs can act as a protective layer for metals, preventing them from corrosion [].

- Biosensing: SAMs can be functionalized with biomolecules for developing biosensors to detect specific analytes [].

Nanoparticle Synthesis and Functionalization

,6-Hexanedithiol plays a role in the synthesis and functionalization of nanoparticles. It can be used as:

- A capping agent: During the synthesis of nanoparticles, 1,6-hexanedithiol can bind to the surface of the nanoparticles, preventing them from aggregating and controlling their size and shape [].

- A linker molecule: The thiol groups of 1,6-hexanedithiol can be used to attach various functional groups to the surface of nanoparticles, tailoring their properties for specific applications [].

Other Research Applications

Beyond the areas mentioned above, 1,6-hexanedithiol is also being explored in other research fields, including:

- Organic electronics: As a component in organic electronic devices like solar cells and transistors.

- Drug delivery: As a carrier molecule for delivering drugs to specific targets in the body.

1,6-Hexanedithiol is an organic compound with the chemical formula CHS. It is classified as a dithiol, meaning it contains two thiol (-SH) groups. This compound appears as a colorless liquid with a characteristic odor and is soluble in water. The structure consists of a straight-chain hydrocarbon with thiol groups located at each end of the six-carbon chain, which contributes to its unique chemical properties and reactivity.

- Oxidation: 1,6-Hexanedithiol can be oxidized to form disulfides, which are compounds containing a sulfur-sulfur bond. This is significant in biological systems where thiols often act as reducing agents.

- Esterification: The thiol groups can react with carboxylic acids to form thioesters. This reaction is important in synthetic organic chemistry.

- Nucleophilic Substitution: The thiol groups can also act as nucleophiles, reacting with electrophiles to form new bonds.

These reactions highlight the compound's versatility in synthetic applications and its potential role in biochemical processes.

1,6-Hexanedithiol exhibits biological activity primarily due to its thiol groups, which can participate in redox reactions. It has been studied for its effects on biomolecular condensates, where it interferes with weak hydrophobic interactions among proteins and RNA. This property allows researchers to differentiate between solid and liquid condensates in cellular environments. Moreover, 1,6-hexanedithiol's low toxicity makes it suitable for laboratory studies involving living cells and biomolecules .

The synthesis of 1,6-hexanedithiol can be achieved through several methods:

- Hydrolysis of 1,6-Hexanediamine: This method involves the conversion of 1,6-hexanediamine to 1,6-hexanedithiol through treatment with hydrogen sulfide or other sulfur-containing reagents.

- Reduction of Dithioketones: Dithioketones can be reduced to yield 1,6-hexanedithiol.

- Direct Synthesis from Aldehydes: Starting from hexanal or other aldehydes, thiol groups can be introduced via nucleophilic addition reactions.

These methods allow for the production of 1,6-hexanedithiol in both laboratory and industrial settings.

1,6-Hexanedithiol has several industrial and research applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including thioethers and thioesters.

- Surface Modification: Due to its ability to form self-assembled monolayers on metal surfaces (notably gold), it is used in nanotechnology and materials science for creating functionalized surfaces.

- Biochemical Research: Its role in studying protein interactions and cellular processes makes it valuable in biochemistry and molecular biology.

Studies have shown that 1,6-hexanedithiol can disrupt liquid-liquid phase separation in biological systems. By interfering with weak hydrophobic interactions, it helps researchers understand the dynamics of biomolecular condensates. Comparatively, other similar compounds like 2,5-hexanediol have shown minimal effects on disordered proteins, highlighting the unique properties of 1,6-hexanedithiol in these contexts .

Several compounds share structural similarities with 1,6-hexanedithiol. Below is a comparison of these compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| 2-Mercaptoethanol | CHOS | Shorter chain; commonly used as a reducing agent |

| 1,4-Butanediol | CHO | Contains only one hydroxyl group; used in plastics |

| 2,5-Hexanediol | CHO | Similar chain length but different functional groups |

| Dithiothreitol | CHOS | Commonly used as a reducing agent in biochemistry |

The uniqueness of 1,6-hexanedithiol lies in its dual thiol groups at both ends of a six-carbon chain, which enhances its reactivity and utility in various applications compared to these similar compounds.

Reaction Mechanisms in Dithiol Systems

The reactivity of 1,6-hexanedithiol is dominated by nucleophilic substitution (Sₙ2) and oxidative coupling pathways. In thiol-disulfide exchange reactions, the deprotonated thiolate anion (HS⁻) attacks electrophilic sulfur centers in disulfides, forming transient trisulfide intermediates before yielding new disulfide bonds [5]. This mechanism underpins its role in crosslinking polymers, where two thiol groups facilitate interchain bridging via oxidative coupling [3].

In self-assembled monolayers (SAMs) on gold surfaces, 1,6-hexanedithiol undergoes chemisorption through Au–S bond formation. The reaction proceeds via a two-step mechanism:

- Thiol Deprotonation: The thiol group loses a proton at the gold interface, forming a thiolate anion (Au–S⁻).

- Coordination Bond Formation: The thiolate binds to undercoordinated gold atoms, creating a stable monolayer [1] [3].

For thiol-ene click reactions, the compound participates in radical-mediated additions. A thiyl radical (HS- ) abstracts a hydrogen atom from an alkene, generating a carbon-centered radical that recombines with another thiol group to form a covalent bond [6]. This pathway is critical for designing polymer networks with tunable mechanical properties.

Stereoelectronic Effects in Linear Dithiol Molecules

The linear C₆ backbone of 1,6-hexanedithiol imposes distinct stereoelectronic constraints:

- Conformational Flexibility: The extended alkyl chain allows for gauche and antiperiplanar conformers, modulating the spatial orientation of thiol groups.

- Electron Delocalization: The sulfur lone pairs interact with adjacent C–H σ* orbitals, stabilizing transition states during nucleophilic attacks [5].

- Steric Shielding: The terminal thiol groups experience reduced steric hindrance compared to branched dithiols, enhancing reactivity toward flat surfaces like gold [1].

Quantum mechanical calculations reveal that the HOMO (highest occupied molecular orbital) localizes on the sulfur atoms, while the LUMO (lowest unoccupied molecular orbital) distributes across the alkyl chain. This orbital asymmetry facilitates charge transfer during metal adsorption [1].

Quantum Chemical Aspects of Thiol-Metal Interactions

Density functional theory (DFT) studies elucidate the binding energetics of 1,6-hexanedithiol on transition metals:

| Metal Surface | Adsorption Energy (eV) | Bond Length (Å) |

|---|---|---|

| Au(111) | -1.85 | 2.41 |

| Ag(111) | -1.62 | 2.48 |

| Cu(111) | -2.10 | 2.35 |

The stronger adsorption on copper arises from enhanced d-orbital overlap with sulfur lone pairs. On gold, the larger bond length correlates with weaker van der Waals interactions, favoring ordered SAMs [1].

Charge redistribution analyses show electron donation from sulfur to metal surfaces, accompanied by back-donation from metal d-orbitals to sulfur’s antibonding orbitals. This dual interaction stabilizes the Au–S bond but weakens the S–H bond, promoting deprotonation [1].

Thermodynamic Considerations in Bifunctional Thiol Reactivity

The Gibbs free energy (ΔG) of thiol-disulfide exchange reactions determines the equilibrium between dithiols and disulfides. For 1,6-hexanedithiol:

$$ \Delta G^\circ = -RT \ln K_{eq} $$

Where $$ K_{eq} $$ depends on the redox potential of the thiol/disulfide couple and the solution pH. At physiological pH (7.4), the reaction favors disulfide formation due to thiolate stabilization [4] [5].

In polymer crosslinking, the entropy change (ΔS) dominates:

- Negative ΔS: Chain restriction upon crosslinking reduces conformational freedom.

- Compensatory ΔH: Exothermic Au–S bond formation (-45 kJ/mol) drives SAM assembly despite entropic penalties [1] [3].

The interplay between these factors dictates the compound’s efficacy in applications ranging from conductive films to drug delivery scaffolds.

Thiourea-Based Synthetic Routes

Thiourea-based methodologies represent one of the most widely employed approaches for preparing 1,6-hexanedithiol. These synthetic routes exploit the nucleophilic nature of thiourea and its ability to undergo substitution reactions with appropriate alkyl halides [1] [2]. The fundamental reaction involves the nucleophilic displacement of halide ions by thiourea, followed by hydrolysis to yield the desired dithiol product.

The mechanism proceeds through a two-step process. Initially, thiourea functions as a nucleophile, attacking the carbon centers of dihalogenated hexane derivatives. This nucleophilic substitution reaction forms an intermediate thiouronium salt [1]. Subsequently, hydrolysis of the thiouronium intermediate under basic conditions liberates the thiol groups, yielding 1,6-hexanedithiol.

Research has demonstrated that the reaction efficiency is significantly influenced by the nature of the halide leaving group. Studies indicate that dibromohexane derivatives exhibit superior reactivity compared to their dichloride counterparts, with reaction rates being approximately 2-3 times faster [3]. This enhanced reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating more efficient nucleophilic displacement.

The synthetic procedure typically involves dissolving thiourea in an appropriate solvent, commonly ethanol or water, followed by the addition of 1,6-dibromohexane or 1,6-dichlorohexane. The reaction mixture is heated under reflux conditions, with temperatures ranging from 78°C to 100°C depending on the solvent system employed [1] [2]. Basic conditions are maintained through the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.

Optimization studies have revealed that the molar ratio of thiourea to dihalogenated precursor significantly affects the reaction yield. A slight excess of thiourea, typically 2.2:1 molar ratio, provides optimal conversion while minimizing the formation of monothiol byproducts [1]. The reaction time varies depending on the specific conditions, with typical durations ranging from 2-8 hours.

Synthesis from 1,6-Dibromohexane and 1,6-Dichlorohexane

The synthesis of 1,6-hexanedithiol from dihalogenated hexane derivatives represents a direct nucleophilic substitution approach. This methodology involves the reaction of 1,6-dibromohexane or 1,6-dichlorohexane with various sulfur nucleophiles, including sodium sulfide, potassium sulfide, or thiourea [3] [4] [5].

The preparation of 1,6-dibromohexane, a key starting material, can be achieved through several methods. One established approach involves the bromination of 1,6-hexanediol using phosphorus tribromide or hydrobromic acid [3]. Alternative methods include the reaction of 1,6-hexanediol with N-bromosuccinimide in the presence of triphenylphosphine under controlled conditions [3]. The resulting 1,6-dibromohexane can be obtained in high purity with yields typically exceeding 90%.

For the conversion of 1,6-dibromohexane to 1,6-hexanedithiol, sodium sulfide has been extensively utilized as a nucleophile. The reaction is typically conducted in dimethylformamide or dimethyl sulfoxide at elevated temperatures ranging from 120°C to 140°C [4] [5]. The mechanism involves nucleophilic attack of the sulfide ion on the primary carbon atoms, displacing the bromide ions and forming intermediate disulfide species. Subsequent reduction with appropriate reducing agents, such as lithium aluminum hydride or sodium borohydride, yields the desired dithiol product.

Research has demonstrated that the reaction conditions significantly influence the product distribution. Higher temperatures favor the formation of cyclic disulfide byproducts, while lower temperatures promote the desired linear dithiol formation [4]. The use of polar aprotic solvents, such as dimethylformamide, enhances the nucleophilicity of the sulfide ion and improves reaction efficiency.

The synthesis from 1,6-dichlorohexane follows similar mechanistic pathways but requires more forcing conditions due to the lower reactivity of the chloride leaving group [6]. Higher temperatures and longer reaction times are typically necessary to achieve comparable yields. The preparation of 1,6-dichlorohexane can be accomplished through the reaction of 1,6-hexanediol with hydrochloric acid in the presence of ammonium chloride as a catalyst [6].

Hydrolysis of 1,6-Hexanediamine Derivatives

The hydrolysis of 1,6-hexanediamine derivatives represents an alternative synthetic approach for preparing 1,6-hexanedithiol. This methodology involves the conversion of amine functional groups to thiol groups through controlled hydrolysis reactions [7] [8] [9].

The conversion of 1,6-hexanediamine to 1,6-hexanedithiol can be achieved through several methodologies. One approach involves the reaction of 1,6-hexanediamine with carbon disulfide in the presence of a base, followed by hydrolysis [10]. The mechanism involves the formation of intermediate dithiocarbamate species, which subsequently undergo hydrolysis to yield the desired dithiol product.

Alternative methods include the reaction of 1,6-hexanediamine with thiourea derivatives or the direct treatment with hydrogen sulfide under controlled conditions [10]. These approaches offer advantages in terms of atom economy and reduced waste generation compared to halogenated precursor routes.

Research has demonstrated that the reaction conditions, including temperature, pH, and reaction time, significantly influence the conversion efficiency. Optimal conditions typically involve temperatures ranging from 80°C to 120°C with basic pH conditions maintained through the addition of sodium hydroxide or potassium hydroxide [10]. The reaction time varies depending on the specific methodology employed, with typical durations ranging from 4-12 hours.

Green Chemistry Approaches to Dithiol Synthesis

The development of environmentally sustainable synthetic methodologies has gained significant attention in recent years, leading to the exploration of green chemistry approaches for 1,6-hexanedithiol synthesis. These methodologies focus on minimizing environmental impact while maintaining synthetic efficiency [11] [12] [13] [14].

Enzyme-catalyzed synthesis represents one of the most promising green chemistry approaches. Research has demonstrated the successful application of Candida antarctica lipase B (CALB) as a catalyst for the transesterification reaction between poly(ethylene glycol) derivatives and methyl-3-mercaptopropionate [14]. This enzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and the ability to operate under solvent-free conditions.

The enzymatic synthesis typically involves the reaction of tetraethylene glycol or poly(ethylene glycol) with methyl-3-mercaptopropionate in the presence of CALB catalyst [14]. The reaction proceeds through a stepwise mechanism, initially forming monothiol intermediates followed by conversion to dithiol products. The process operates at moderate temperatures (50°C) under reduced pressure conditions, making it inherently more sustainable than traditional thermal processes.

Microwave-assisted synthesis has emerged as another green chemistry approach for dithiol preparation. This methodology offers significant advantages in terms of reaction time reduction and energy efficiency [12] [15]. The application of microwave irradiation accelerates the reaction kinetics through efficient heating and enhanced molecular interactions.

Research has demonstrated that microwave-assisted synthesis can reduce reaction times from several hours to minutes while maintaining comparable or superior yields [15]. The enhanced reaction rates are attributed to the selective heating of polar molecules and the increased collision frequency resulting from rapid temperature fluctuations.

Photocatalytic approaches have also been explored for dithiol synthesis. These methodologies utilize visible light as an energy source in conjunction with organic photocatalysts to promote the formation of sulfur-sulfur bonds [16]. The photocatalytic process typically involves the oxidation of thiol precursors under mild conditions, offering advantages in terms of energy efficiency and environmental compatibility.

Solvent-free synthesis represents another important green chemistry approach. Research has demonstrated the successful preparation of dithiol derivatives through mechanochemical processes or neat reaction conditions [11] [17]. These methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying product purification procedures.

Industrial-Scale Production Considerations

The industrial-scale production of 1,6-hexanedithiol presents unique challenges and opportunities compared to laboratory-scale synthesis. Industrial processes must balance economic considerations, environmental impact, and production efficiency while maintaining product quality and consistency [18] [19].

The selection of synthetic methodology for industrial production is primarily driven by economic factors, including raw material costs, energy requirements, and waste disposal considerations. Current industrial approaches typically utilize high-pressure hydrogenation processes or large-scale nucleophilic substitution reactions [18].

High-pressure hydrogenation processes involve the catalytic reduction of disulfide precursors or the direct hydrogenation of suitable starting materials. These processes typically operate at pressures ranging from 50-200 bar and temperatures between 200°C and 300°C [18]. The catalyst systems employed are typically based on supported noble metals, such as palladium or platinum, or base metal catalysts, including nickel or cobalt derivatives.

The hydrogenation approach offers several advantages for industrial production, including high throughput, excellent selectivity, and the ability to process large volumes of material. However, the requirement for high-pressure equipment and expensive catalysts presents significant capital investment challenges [18].

Large-scale nucleophilic substitution processes represent an alternative approach for industrial production. These processes typically involve the reaction of dihalogenated precursors with sulfur nucleophiles in continuous reactor systems [19]. The use of continuous processing offers advantages in terms of heat management, product quality control, and overall process efficiency.

Process intensification strategies have been implemented to improve the efficiency of industrial dithiol production. These strategies include the use of microreactor technology, advanced process control systems, and integrated purification methodologies [19]. Microreactor systems offer advantages in terms of heat and mass transfer, reaction control, and process safety.

The economic viability of industrial 1,6-hexanedithiol production is influenced by several factors, including feedstock availability, energy costs, and market demand. Current market analysis indicates that the global 1,6-hexanedithiol market is valued at approximately 200 million USD, with projected growth rates of 6.5% annually [19]. This growth is driven by increasing demand in pharmaceutical applications, specialty chemical synthesis, and materials science research.

Environmental considerations play an increasingly important role in industrial production decisions. The implementation of green chemistry principles, waste minimization strategies, and energy-efficient processes is becoming essential for sustainable industrial operations [19]. Companies are investing in process optimization, catalyst development, and waste treatment technologies to minimize environmental impact.

Quality control and product consistency are critical aspects of industrial production. The implementation of advanced analytical techniques, including real-time process monitoring and automated quality control systems, ensures consistent product quality and regulatory compliance [19]. These systems utilize techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for continuous product analysis.

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 66 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 30 of 96 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index